3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene
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Overview
Description
3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a characteristic odor. This compound is of interest due to its unique chemical structure, which includes both methoxy and allyloxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene can be achieved through several methods. One common approach involves the reaction of methanol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the continuous flow process. This method ensures a high yield and purity of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy and allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and radical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Similar in structure but contains a phenol group.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Contains a hydroxy group instead of a methoxy group.
1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Contains additional functional groups and a more complex structure .
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
113443-66-6 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-methoxy-3-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C7H12O2/c1-4-6-9-7(5-2)8-3/h4-5,7H,1-2,6H2,3H3 |
InChI Key |
LWFAXJFXPQOTBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=C)OCC=C |
Origin of Product |
United States |
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